molecular formula C19H17F3N4O2S B262120 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide

2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide

Katalognummer B262120
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: KWKACKMNLYLFHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has demonstrated various biochemical and physiological effects, making it a potential candidate for further development in the field of medicine.

Wirkmechanismus

The mechanism of action of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of obesity and diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A is its potential toxicity, as it has been shown to have cytotoxic effects on certain normal cells.

Zukünftige Richtungen

There are several potential future directions for the development of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A. One direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders. Additionally, further research is needed to better understand the potential toxicity of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A and to identify ways to mitigate this toxicity.

Synthesemethoden

The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves a multistep process that begins with the preparation of the starting material, 2-amino-3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This material is then reacted with thioacetic acid to form the thioamide intermediate, which is subsequently reacted with 2-(trifluoromethoxy)benzoyl chloride to form 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A.

Wissenschaftliche Forschungsanwendungen

2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been extensively studied in scientific research, particularly in the field of oncology. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide

Molekularformel

C19H17F3N4O2S

Molekulargewicht

422.4 g/mol

IUPAC-Name

2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H17F3N4O2S/c1-26-7-6-14-13(10-26)8-12(9-23)18(25-14)29-11-17(27)24-15-4-2-3-5-16(15)28-19(20,21)22/h2-5,8H,6-7,10-11H2,1H3,(H,24,27)

InChI-Schlüssel

KWKACKMNLYLFHJ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3OC(F)(F)F)C#N

Kanonische SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.